methyl[(oxolan-2-yl)methyl]amine hydrochloride
CAS No.: 4795-30-6
Cat. No.: VC7291874
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4795-30-6 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | N-methyl-1-(oxolan-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H |
| Standard InChI Key | QWNGJJUPXCQCRM-UHFFFAOYSA-N |
| SMILES | CNCC1CCCO1.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl[(oxolan-2-yl)methyl]amine hydrochloride, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . Its structure consists of a tetrahydrofuran (oxolane) ring, where the 2-position is substituted with a methylaminomethyl group (-CH₂NHCH₃), followed by protonation with hydrochloric acid to form the hydrochloride salt (Fig. 1).
Fig. 1: Proposed structure of methyl[(oxolan-2-yl)methyl]amine hydrochloride. The oxolane ring (tetrahydrofuran) is highlighted in blue, with the methylamine side chain and hydrochloride counterion shown in red.
Notably, discrepancies exist in nomenclature across sources. For example, one database lists the compound as N-methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride , which incorrectly describes a six-membered tetrahydropyran (oxane) ring instead of the five-membered oxolane system. This inconsistency underscores the need for careful verification of structural assignments in literature.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for methyl[(oxolan-2-yl)methyl]amine hydrochloride is documented in the provided sources, analogous methods for oxolane-derived amines can be extrapolated. For instance, the reduction of 2-deoxy-D-ribose to ribitol using sodium borohydride, followed by cyclization under acidic conditions, has been employed to generate oxolane intermediates . A plausible route for the target compound could involve:
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Reductive amination: Reacting oxolan-2-carbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
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Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Analytical Data
Limited experimental data are available, but key spectroscopic features can be inferred:
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¹H NMR: Expected signals include a multiplet for the oxolane ring protons (δ 1.70–2.10 ppm), a triplet for the methylene group adjacent to nitrogen (δ 2.50–3.00 ppm), and a singlet for the N-methyl group (δ 2.30–2.45 ppm) .
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IR: Stretching vibrations for the amine hydrochloride (2500–3000 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₆ClNO | |
| Molecular weight | 165.66 g/mol | |
| Exact mass | 165.092041 | |
| Melting point | Not reported | |
| Boiling point | Not reported |
Challenges and Future Directions
Data Gaps
Critical gaps persist in:
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Thermodynamic data: Melting/boiling points, solubility profiles.
Synthetic Optimization
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume